molecular formula C7H4N2O3 B1281848 2-Hydroxy-3-nitrobenzonitrile CAS No. 28177-79-9

2-Hydroxy-3-nitrobenzonitrile

Cat. No.: B1281848
CAS No.: 28177-79-9
M. Wt: 164.12 g/mol
InChI Key: ZUOCMGGILLTISV-UHFFFAOYSA-N
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Description

2-Hydroxy-3-nitrobenzonitrile is an organic compound with the molecular formula C7H4N2O3. It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the second position and a nitro group at the third position on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-nitrobenzonitrile can be achieved through various methods. One common approach involves the nitration of 2-hydroxybenzonitrile using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Another method involves the reaction of 2-hydroxybenzonitrile with a nitrating agent such as potassium nitrate in the presence of a strong acid like sulfuric acid. This method also requires careful control of reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the overall yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-nitrobenzaldehyde.

    Reduction: The nitro group can be reduced to an amino group, yielding 2-hydroxy-3-aminobenzonitrile.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 3-Nitrobenzaldehyde

    Reduction: 2-Hydroxy-3-aminobenzonitrile

    Substitution: Various alkyl or acyl derivatives of this compound

Scientific Research Applications

2-Hydroxy-3-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-nitrobenzonitrile depends on its chemical reactivity. The hydroxyl and nitro groups can participate in various chemical reactions, influencing the compound’s behavior in different environments. For example, the nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitrobenzonitrile: Lacks the hydroxyl group, affecting its solubility and reactivity.

    2-Hydroxy-5-nitrobenzonitrile: The nitro group is positioned differently, leading to variations in chemical behavior and reactivity.

Uniqueness

2-Hydroxy-3-nitrobenzonitrile is unique due to the specific positioning of the hydroxyl and nitro groups on the benzene ring. This arrangement allows for distinct chemical reactivity and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-hydroxy-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-4-5-2-1-3-6(7(5)10)9(11)12/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOCMGGILLTISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499462
Record name 2-Hydroxy-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28177-79-9
Record name 2-Hydroxy-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-cyanophenol (2.38 g, 20 mmol) was dissolved in methylene chloride(40 mL) followed by the addition of sodium nitrate (1.88 g, 22 mmol). The addition of sulfuric acid (20 mL/3M) was then made, followed by addition of a catalytic amount of sodium nitrite. The mixture was allowed to stir. After 24 hours, the reaction mixture was diluted with methylene chloride and extracted with water. The organic layer was dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (4% MeOH/CH2Cl2) gave the desired product(1.4 g, 42%). 1H NMR (CD3COCD3): d 8.47 (d,1H), 8.15 (d, 1H), 7.30 (t, 1H).
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2.38 g
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1.88 g
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20 mL
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Yield
42%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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